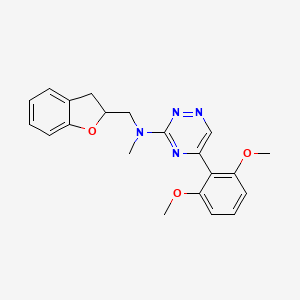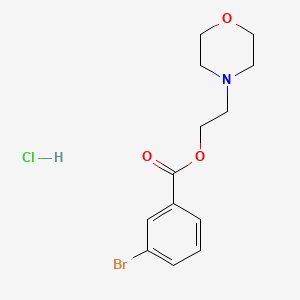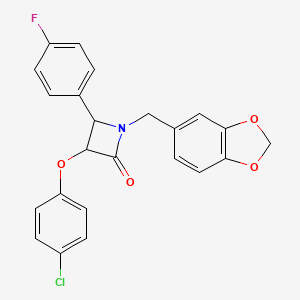![molecular formula C16H26ClNO2 B6105555 1-[(4-methylbenzyl)oxy]-3-(1-piperidinyl)-2-propanol hydrochloride](/img/structure/B6105555.png)
1-[(4-methylbenzyl)oxy]-3-(1-piperidinyl)-2-propanol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(4-methylbenzyl)oxy]-3-(1-piperidinyl)-2-propanol hydrochloride, also known as MPHP, is a psychoactive drug that belongs to the family of synthetic cathinones. It has been found to have stimulant effects and is often used recreationally. However, in recent years, research has been conducted to explore its potential applications in scientific research.
科学的研究の応用
1-[(4-methylbenzyl)oxy]-3-(1-piperidinyl)-2-propanol hydrochloride has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been used as a tool to study the effects of stimulants on the brain, as well as to investigate the mechanisms of addiction and substance abuse. This compound has also been used in studies exploring the role of dopamine in reward processing and the development of addiction.
作用機序
1-[(4-methylbenzyl)oxy]-3-(1-piperidinyl)-2-propanol hydrochloride acts as a dopamine reuptake inhibitor, which means that it blocks the reuptake of dopamine in the brain, leading to an increase in dopamine levels. This increase in dopamine levels is responsible for the stimulant effects of this compound. Additionally, this compound has been found to have some affinity for serotonin and norepinephrine transporters, although its effects on these neurotransmitters are less pronounced than its effects on dopamine.
Biochemical and Physiological Effects:
The stimulant effects of this compound are similar to those of other cathinones, such as methamphetamine and cocaine. These effects include increased heart rate, blood pressure, and body temperature, as well as feelings of euphoria and increased energy. However, this compound has been found to have a shorter duration of action than other cathinones, which may make it a useful tool for studying the acute effects of stimulants.
実験室実験の利点と制限
One advantage of using 1-[(4-methylbenzyl)oxy]-3-(1-piperidinyl)-2-propanol hydrochloride in lab experiments is its relatively short duration of action, which allows researchers to study the acute effects of the drug without having to wait for it to wear off. Additionally, this compound has been found to be less potent than other cathinones, which may make it easier to control the dose and minimize the risk of adverse effects. However, this compound is still a psychoactive drug and must be handled with caution in the lab. It is also important to note that this compound has not been extensively studied, so its long-term effects are not well understood.
将来の方向性
There are several potential future directions for research on 1-[(4-methylbenzyl)oxy]-3-(1-piperidinyl)-2-propanol hydrochloride. One area of interest is the development of new drugs that target the dopamine transporter, which could have applications in the treatment of addiction and other psychiatric disorders. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound, as well as its potential for abuse and addiction. Finally, studies exploring the effects of this compound on different brain regions and circuits could provide insight into the mechanisms of addiction and substance abuse.
合成法
1-[(4-methylbenzyl)oxy]-3-(1-piperidinyl)-2-propanol hydrochloride can be synthesized using a variety of methods, including the reaction of 4-methylbenzyl chloride with piperidine, followed by reduction with sodium borohydride. Another method involves the reaction of 4-methylbenzyl bromide with piperidine, followed by reduction with lithium aluminum hydride. Both methods have been used successfully to synthesize this compound.
特性
IUPAC Name |
1-[(4-methylphenyl)methoxy]-3-piperidin-1-ylpropan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2.ClH/c1-14-5-7-15(8-6-14)12-19-13-16(18)11-17-9-3-2-4-10-17;/h5-8,16,18H,2-4,9-13H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIVUBRGYGFZCIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COCC(CN2CCCCC2)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.83 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-{[(3-bromophenyl)amino]carbonyl}-2-(4-methoxyphenyl)vinyl]-2-furamide](/img/structure/B6105483.png)

![methyl 5-[1-(allylamino)ethylidene]-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate](/img/structure/B6105490.png)
![3,5-dimethyl-4-[(3-nitrophenyl)diazenyl]-1H-pyrazole](/img/structure/B6105492.png)


![methyl (2S*,4S*,5R*)-5-(2,3-difluorophenyl)-1-methyl-4-({[2-(1H-pyrazol-1-yl)ethyl]amino}carbonyl)-2-pyrrolidinecarboxylate](/img/structure/B6105531.png)
![N-[4-(aminocarbonyl)phenyl]-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B6105535.png)
![ethyl 2-(benzoylamino)-5-{[5-(4-chlorophenyl)-2-furyl]methylene}-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6105549.png)
![2-[(3-{[(3-fluorophenyl)amino]sulfonyl}-4-methylbenzoyl)amino]benzoic acid](/img/structure/B6105558.png)


![1-{[2-(3-chlorobenzyl)-1,3-benzoxazol-6-yl]carbonyl}-N,N-diethyl-3-pyrrolidinamine](/img/structure/B6105565.png)
